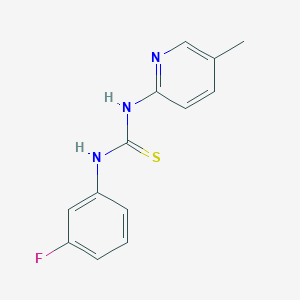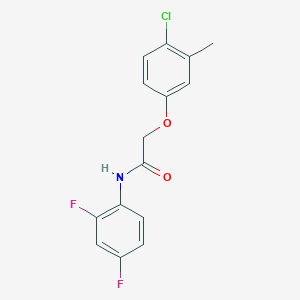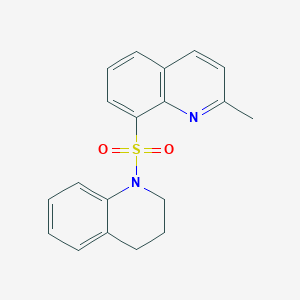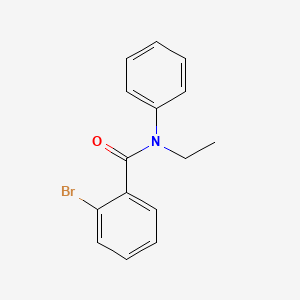
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs) and has been approved by the US Food and Drug Administration (FDA) for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea inhibits the activity of multiple RTKs by binding to the ATP-binding site of the receptors. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models, including renal cell carcinoma and gastrointestinal stromal tumors. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In addition, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has some limitations for lab experiments. It is a potent inhibitor of multiple RTKs, which can make it difficult to study the specific effects of individual receptors. In addition, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One area of research is the development of new analogs with improved potency and selectivity for specific RTKs. Another area of research is the combination of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea with other anti-cancer agents to enhance its anti-tumor effects. Finally, the study of the immunomodulatory effects of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea may lead to the development of new immunotherapeutic approaches for cancer treatment.
Conclusion:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that targets multiple RTKs and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. While it has some limitations for lab experiments, there are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea that may lead to the development of new cancer therapies.
合成方法
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea involves the reaction of 3-fluoroaniline and 5-methyl-2-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product with a high yield.
科学研究应用
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These RTKs play a crucial role in tumor growth and angiogenesis, and the inhibition of their activity by N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJYYRZWSUJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)


![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)





![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)

